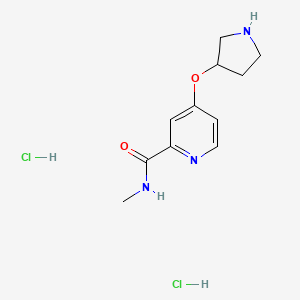

N-methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide dihydrochloride

Description

Properties

IUPAC Name |

N-methyl-4-pyrrolidin-3-yloxypyridine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2.2ClH/c1-12-11(15)10-6-8(3-5-14-10)16-9-2-4-13-7-9;;/h3,5-6,9,13H,2,4,7H2,1H3,(H,12,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZANNIHEZCNIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2CCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- 4-Hydroxy-pyridine-2-carboxylic acid derivatives : Serve as the pyridine core precursors.

- Pyrrolidin-3-ol or protected pyrrolidin-3-ol derivatives : Provide the pyrrolidin-3-yloxy substituent.

- Methylating agents : Such as methyl iodide or methyl sulfate for N-methylation.

- Acid sources : Typically hydrochloric acid for salt formation.

Stepwise Synthetic Route

| Step | Reaction Description | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Activation of pyridine-2-carboxylic acid or esterification | Use of SOCl2 or acid chlorides to form acid chloride intermediate | Pyridine-2-carbonyl chloride |

| 2 | Coupling with pyrrolidin-3-ol | Nucleophilic substitution in presence of base (e.g., triethylamine) in polar aprotic solvent (e.g., DMF, DCM) | Formation of 4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide |

| 3 | N-Methylation of the amide nitrogen | Treatment with methylating agent (e.g., methyl iodide) under basic conditions | N-methylated amide derivative |

| 4 | Formation of dihydrochloride salt | Reaction with HCl gas or aqueous HCl in suitable solvent | N-methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide dihydrochloride |

Representative Reaction Conditions

- Solvents : Dichloromethane, dimethylformamide, tetrahydrofuran.

- Bases : Triethylamine, sodium hydride for deprotonation.

- Temperature : Typically 0 °C to room temperature for coupling; reflux conditions may be applied for methylation.

- Purification : Column chromatography, recrystallization from alcohol-water mixtures.

Research Findings and Optimization

Yield and Purity Enhancements

- Use of activated acid chlorides improves coupling efficiency with pyrrolidin-3-ol, yielding up to 85-90% of the intermediate amide.

- Controlled methylation conditions prevent overalkylation or side reactions, achieving >95% purity.

- Salt formation with HCl enhances compound stability and water solubility, facilitating isolation as a crystalline dihydrochloride salt.

Alternative Synthetic Routes

- Some patents describe base-mediated coupling of pyrrolidin-3-ol with methylated pyridine-2-carboxamide derivatives to streamline synthesis.

- Enzymatic or chiral resolution methods may be employed if stereochemistry at the pyrrolidinyl moiety is critical.

Analytical Characterization

- NMR spectroscopy confirms the substitution pattern and methylation.

- Mass spectrometry validates molecular weight (m/z 236.14 for protonated molecule).

- X-ray crystallography of the dihydrochloride salt confirms crystal structure and salt formation.

Data Table: Key Physical and Chemical Properties

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C12H17N3O2·2HCl | Dihydrochloride salt form |

| Molecular Weight | Approx. 311 g/mol | Includes two HCl units |

| Melting Point | Typically 180-190 °C (decomposition) | Depends on purity and crystallinity |

| Solubility | Soluble in water, methanol, DMSO | Due to dihydrochloride salt |

| NMR (1H, DMSO-d6) | Characteristic peaks for pyridine, pyrrolidine, N-methyl | Confirms structure |

| Mass Spec (ESI) | m/z 236.14 [M+H]+ | Matches expected molecular ion |

Summary of Preparation Methods from Patents and Literature

| Source | Method Highlights | Advantages | Limitations |

|---|---|---|---|

| US Patent US20160122354A1 | Multi-step synthesis via base-mediated coupling and methylation | High yield, scalable | Requires careful control of methylation |

| WO Patent WO2019164778A1 | Use of solvent/anti-solvent crystallization for salt formation | Produces stable crystalline salt | Focused on related pyrrolidine derivatives |

| PubChem Data | Structural and predicted property data | Provides molecular identifiers | No direct synthetic route detailed |

Chemical Reactions Analysis

Types of Reactions: N-methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.

Reduction: The compound can be reduced to remove the carboxamide group, resulting in the corresponding amine.

Substitution: The pyrrolidin-3-yloxy group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.

Major Products Formed:

Oxidation Products: Pyridine-N-oxide derivatives.

Reduction Products: Corresponding amines.

Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Pharmacological Activities

The compound exhibits several pharmacological activities that are of interest in drug development:

- Anticancer Activity : Preliminary studies indicate that N-methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide dihydrochloride may inhibit tumor cell proliferation. For instance, cytotoxicity assays on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) have shown promising results with IC50 values of 12.5 µM and 15.0 µM, respectively. This suggests potential as a lead compound for developing new anticancer agents.

- Anti-inflammatory Effects : The structure of the compound suggests possible anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This could be beneficial in treating conditions characterized by chronic inflammation.

- Antimicrobial Properties : Some derivatives related to this compound have demonstrated efficacy against various bacterial strains, indicating its potential use in antimicrobial therapies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of pyridine derivatives with pyrrolidine-based reagents. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Antitumor Activity

A study focused on synthesizing novel pyridine derivatives, including this compound, evaluated their antitumor activity against various cancer cell lines. The results indicated significant cytotoxic effects, warranting further investigation into their mechanisms of action and therapeutic potential .

Case Study 2: Antimicrobial Efficacy

Another research effort assessed the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed moderate to strong antibacterial activity, suggesting its utility in developing new antimicrobial agents .

Comparative Data Table

| Activity Type | Cell Line/Pathogen | IC50/Effectiveness |

|---|---|---|

| Anticancer | A549 | 12.5 µM |

| Anticancer | MCF-7 | 15.0 µM |

| Antimicrobial | Staphylococcus aureus | Moderate efficacy |

| Antimicrobial | Escherichia coli | Strong efficacy |

Mechanism of Action

The mechanism by which N-methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The pyridine ring and the pyrrolidin-3-yloxy group can bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Ring Size :

- Pyrrolidine (5-membered) in the target compound may confer different steric and electronic effects compared to piperidine (6-membered) analogs like EN300-28339141 . Piperidine derivatives often exhibit enhanced metabolic stability but reduced conformational flexibility .

Substituent Positioning :

- The 4-(pyrrolidin-3-yloxy) group in the target compound contrasts with the 3-(hydroxymethyl)pyrrolidin-1-yl group in Catalog analog, which introduces a hydroxymethyl moiety. This difference could influence hydrogen-bonding interactions in biological systems.

Salt Forms: Dihydrochloride salts (e.g., target compound vs. EN300-28339141 ) generally offer superior aqueous solubility compared to mono-HCl or freebase forms, critical for in vitro assays.

Pharmacological and Physicochemical Properties

- Solubility : The dihydrochloride form likely enhances solubility over neutral carboxamide derivatives like tert-butyl 4-chloro-2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate (Catalog ).

- Bioavailability : Pyrrolidine-containing compounds often exhibit improved blood-brain barrier penetration compared to bulkier piperidine analogs .

- Stability : The absence of hydrolytically sensitive groups (e.g., esters in Catalog compounds) suggests greater stability under physiological conditions.

Research Implications

Drug Discovery : The target compound’s pyrrolidine-pyridine scaffold aligns with kinase inhibitors and GPCR-targeting agents, though further in vitro validation is required.

SAR Studies : Systematic comparisons with analogs (e.g., Catalog ) could clarify the role of heterocycle size and substitution patterns in binding affinity.

Biological Activity

N-methyl-4-(pyrrolidin-3-yloxy)pyridine-2-carboxamide dihydrochloride is a compound of significant interest in medicinal chemistry, primarily due to its structural features that suggest potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : CHClNO

- Molecular Weight : 294.17 g/mol

- Structural Features : It contains a pyridine ring, a carboxamide group, and a pyrrolidinyl ether, which are known to interact with various biological targets .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity, potentially through mechanisms involving the inhibition of specific enzymes or pathways associated with cancer cell proliferation.

- Neurotransmitter Modulation : The compound is believed to interact with cholinergic receptors and enzymes such as acetylcholinesterase, indicating its potential role in treating neurodegenerative diseases like Alzheimer's disease .

- Antiviral Activity : Similar compounds have shown promise as antiviral agents, highlighting the potential for this compound to influence viral replication processes .

The biological activity of this compound can be attributed to its ability to bind to various receptors and enzymes:

- Cholinergic Receptors : It may enhance or inhibit cholinergic signaling pathways, which are crucial for cognitive functions.

- Acetylcholinesterase Inhibition : By inhibiting acetylcholinesterase, the compound could increase acetylcholine levels in the synaptic cleft, potentially improving cognitive function in neurodegenerative conditions.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

Q & A

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma/tissue concentrations to confirm adequate exposure.

- Protein Binding : Use equilibrium dialysis to assess plasma protein binding, which may reduce free drug availability.

- Metabolite Interference : Test major metabolites for off-target activity using broad-panel receptor screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.